2'-Bromo-4'-fluoro-5'-hydroxyphenacyl bromide
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Overview
Description
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the bromination of 4’-fluoro-5’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-hydroxyacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’,4’-dihydroxyacetophenone
- 2-Bromo-3’-hydroxyacetophenone
Uniqueness
2’-Bromo-4’-fluoro-5’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5Br2FO2 |
---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2,12H,3H2 |
InChI Key |
BZPHWIWCRYBFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(=O)CBr |
Origin of Product |
United States |
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